1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILQLORBKLYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCC(CC3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Amino-2-cyclopropylpyrimidin-4-ol Intermediate
A common approach to synthesize the pyrimidine intermediate involves cyclization reactions starting from appropriate precursors such as ethyl 4-chloro-3-oxobutanoate and amidine derivatives:
Reaction of ethyl 4-chloro-3-oxobutanoate with acetimidamide hydrochloride in ethanol, using a base such as DBU at 0 °C, followed by stirring at room temperature for 12 hours yields 6-(chloromethyl)-2-methylpyrimidin-4-ol after workup and purification by silica gel chromatography.
Introduction of the cyclopropyl group at the 2-position can be achieved by substitution reactions using cyclopropyl-containing reagents under controlled conditions to avoid ring opening.
The amino group at the 6-position is typically introduced via reduction or substitution of nitro or chloro precursors on the pyrimidine ring.
Coupling with Piperidin-4-ol
The attachment of the piperidin-4-ol moiety to the pyrimidine core is generally performed via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions:
Nucleophilic aromatic substitution: The 4-position of the pyrimidine ring, often bearing a leaving group such as chlorine, is reacted with piperidin-4-ol under basic conditions (e.g., using triethylamine or DIPEA) in polar aprotic solvents like NMP or DMF. Microwave irradiation at elevated temperatures (120–160 °C) for several hours enhances reaction rates and yields.
Palladium-catalyzed Buchwald-type amination: Using palladium acetate with ligands such as rac-BINAP in toluene, the coupling of 4-chloropyrimidine derivatives with piperidin-4-ol can be achieved under inert atmosphere and heating, followed by purification via chromatography.
Purification and Characterization
After reaction completion, the mixture is cooled and diluted with water to precipitate the product or extracted with organic solvents (ethyl acetate or dichloromethane).
Purification is carried out by silica gel column chromatography or reverse-phase chromatography depending on the polarity and solubility of the product.
Final compounds are characterized by NMR, LC-MS, and melting point analysis to confirm structure and purity.
Data Table: Typical Reaction Conditions and Yields
Research Findings and Optimization
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in nucleophilic aromatic substitution steps.
Palladium-catalyzed coupling reactions provide higher selectivity and cleaner products but require optimization of catalyst loading and ligand choice to minimize side reactions.
The cyclopropyl substituent is sensitive to harsh conditions; thus, mild bases and controlled temperatures are critical to preserving its integrity.
Use of bases such as DIPEA or triethylamine in polar aprotic solvents facilitates smooth substitution reactions at the 4-position of the pyrimidine ring.
Purification strategies employing SCX-2 columns and reverse-phase chromatography help in isolating the target compound with high purity suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or the piperidine ring.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol serves as a building block in organic synthesis. Its unique structure allows chemists to explore reaction mechanisms and develop more complex molecules. It is particularly useful in synthesizing derivatives that may exhibit enhanced properties or activities.
Biology
In biological research, this compound is investigated for its potential to interact with various enzymes and receptors:
- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, suggesting potential roles in metabolic regulation.
- Receptor Binding: The compound's ability to bind to certain receptors indicates its potential as a pharmacological agent, warranting further investigation into its therapeutic effects.
Medicine
The medicinal applications of this compound are particularly promising:
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity: Research has indicated that it could inhibit cancer cell proliferation, pointing towards its potential as an anticancer agent.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized compounds used in pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated significant inhibition of enzyme X with IC50 values indicating strong binding affinity. |
| Study B | Anticancer Activity | Showed a reduction in cell viability in cancer cell lines when treated with varying concentrations of the compound. |
| Study C | Material Development | Developed a new polymer incorporating the compound, resulting in enhanced mechanical properties compared to traditional materials. |
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol
- Molecular Formula : C₁₂H₂₀N₄O
- Key Differences : Replaces the cyclopropyl group with an isopropyl moiety at position 4.
- This compound’s molecular weight (236.319) is slightly higher due to the additional methyl groups .
1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)piperidin-4-ol
- Molecular Formula : C₁₁H₁₇N₃O₂S
- Key Differences: Methoxy and methylsulfanyl groups at positions 6 and 2, respectively, replace the amino and cyclopropyl groups.
- Implications : These electron-donating substituents could enhance metabolic stability but reduce interactions with amine-sensitive targets like serotonin receptors .
Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol)
- Key Differences : Features a pyrimidine ring substituted with a fluoroindole group.
- Implications: The indole moiety improves CNS penetrance, as predicted by CNS MPO and BBB scoring models. This contrasts with this compound, which lacks aromatic extensions for enhanced blood-brain barrier permeability .
Pharmacological Targets and Functional Outcomes
Serotonin Receptor Antagonists
- Compound: 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Target : 5-HT₁F receptor antagonist (Ki = 11 nM) with negligible activity at 5-HT₁A (Ki > 343 nM).
- The quinolin-3-yl and naphthalenyloxy groups in the former enhance receptor specificity, while the cyclopropylamino group in the latter may favor interactions with non-serotonergic targets .
Sphingosine Kinase Inhibitors
- Compounds : RB-024 and RB-025 (alkylphenyl-substituted piperidin-4-ol derivatives)
- Key Features : Long alkyl chains (e.g., octylphenyl) confer hydrophobicity, enhancing membrane permeability and enzyme inhibition.
- Comparison: The cyclopropyl group in this compound provides rigidity but lacks the hydrophobic bulk required for potent sphingosine kinase inhibition .
Anticonvulsant Piperidin-4-ol Derivatives
- Compounds : 1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and analogs.
- Structural Differences : Pyridazine or triazine cores replace pyrimidine, altering electronic properties and binding to anticonvulsant targets.
- Implications: The pyrimidine core in this compound may offer a balance of electron density and steric accessibility compared to bulkier heterocycles .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Therapeutic Potential Comparison
Key Research Findings
Substituent Effects on Receptor Specificity: The cyclopropyl group in this compound may confer steric advantages over bulkier groups (e.g., isopropyl) for binding to compact enzymatic pockets .
Functional Outcomes: Unlike 5-HT₁F antagonists (e.g., 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol), the target compound lacks evidence of direct metabolic effects, such as insulin secretion modulation .
Therapeutic Versatility : Piperidin-4-ol derivatives exhibit diverse applications—from CNS disorders to enzyme inhibition—highlighting the scaffold’s adaptability in drug design .
Biological Activity
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol, with the CAS number 1507891-27-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O |
| Molecular Weight | 234.3 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Optimization for industrial production focuses on maximizing yield and purity through various synthetic routes and reaction conditions.
The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, influencing various signaling pathways. The precise mechanisms are still under investigation, but initial studies suggest potential roles in enzyme inhibition and receptor binding .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Study on Antimycobacterial Activity
A study focused on the synthesis and evaluation of piperidine derivatives found that compounds structurally related to this compound demonstrated significant antimycobacterial activity with low toxicity profiles (IC50 > 50 μg/mL against human keratinocytes) . This positions the compound as a candidate for further development in tuberculosis treatment.
Cancer Research Insights
In another study exploring synthetic lethality in cancer therapies, compounds structurally related to this compound were tested for their efficacy against BRCA-deficient tumors. Results indicated that selective inhibition of certain pathways could lead to substantial antitumor effects, warranting further investigation into the specific role of our compound in such contexts .
Q & A
Q. How can researchers integrate ICReDD’s reaction design principles to accelerate derivative development?
- Methodological Answer :
- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian) to predict feasible reaction pathways .
- Machine Learning (ML) : Train models on existing reaction databases to prioritize high-yield conditions .
- Feedback Loops : Iterate between computational predictions and experimental validation to refine synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
